2-Chlorophenothiazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-10H-phenothiazine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNS/c13-8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)15-12/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZGLJSYQXZIGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057854 | |
| Record name | 2-Chlorophenothiazine | |
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Molecular Weight |
233.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92-39-7 | |
| Record name | 2-Chlorophenothiazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Chlorophenothiazine | |
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| Record name | 2-Chlorophenothiazine | |
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| Record name | 2-Chlorophenothiazine | |
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| Record name | 2-Chlorophenothiazine | |
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| Record name | 10H-Phenothiazine, 2-chloro- | |
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| Record name | 2-Chlorophenothiazine | |
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| Record name | 2-chlorophenothiazine | |
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| Record name | 2-CHLOROPHENOTHIAZINE | |
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Synthesis and Chemical Modification of 2 Chlorophenothiazine
Synthetic Methodologies for 2-Chlorophenothiazine
The creation of the this compound scaffold is achieved through several distinct synthetic routes. These methods include catalyzed cyclization, domino reactions, cross-coupling reactions, and transition-metal-free approaches, each offering unique advantages in terms of efficiency, cost, and environmental impact.
Iron and Iodine-Catalyzed Cyclization
A prominent and efficient method for synthesizing this compound involves a two-step process utilizing iron and iodine as catalysts. This synthetic route is characterized by its simplicity and high yield google.com. The process begins with the decarboxylation of a substituted aminobenzoic acid, followed by a cyclization reaction with sulfur google.com.
The initial step in this synthesis is the decarboxylation of 2-(3-chlorophenyl)aminobenzoic acid to produce the intermediate, m-Chloro diphenylamine (B1679370). This reaction is conducted in the presence of a catalytic amount of iron powder at elevated temperatures, typically ranging from 160 to 180°C google.com. The iron catalyst facilitates the removal of the carboxyl group. This step achieves high molar yields, generally between 88% and 90% google.com.
Table 1: Reaction Conditions for Decarboxylation of 2-(3-chlorophenyl)aminobenzoic acid google.com
| Parameter | Value |
| Reactant | 2-(3-chlorophenyl)aminobenzoic acid |
| Catalyst | Iron Powder |
| Temperature | 160-180 °C |
| Product | m-Chloro diphenylamine |
| Molar Yield | 88.4% - 90% |
The second step is the cyclization of the m-Chloro diphenylamine intermediate with elemental sulfur. This reaction is catalyzed by a small amount of iodine and is heated to a temperature between 110 and 172°C google.comgoogle.com. During this process, the sulfur atoms form bridges between the phenyl rings of the diphenylamine derivative, creating the central thiazine (B8601807) ring of the phenothiazine (B1677639) structure, with hydrogen sulfide (B99878) being released as a byproduct google.comgoogle.com. This cyclization step is crucial for forming the final this compound product and results in molar yields ranging from approximately 77% to 81% google.com. The final product can be purified by crystallization to achieve a purity of over 99.7% google.com.
Table 2: Reaction Conditions for Cyclization of m-Chloro diphenylamine google.com
| Parameter | Value |
| Reactant | m-Chloro diphenylamine, Sulfur |
| Catalyst | Iodine |
| Temperature | 110-150 °C |
| Product | This compound |
| Molar Yield | 77.8% - 80.8% |
Copper-Catalyzed Domino Reactions for Phenothiazine Synthesis
Copper-catalyzed domino reactions represent a powerful strategy for the synthesis of complex heterocyclic molecules like phenothiazines from simple starting materials in a single pot. These reactions involve a sequence of intramolecular and intermolecular transformations, such as C-S and C-N bond formations, to efficiently construct the phenothiazine core researchgate.net. For instance, a ligand-free copper(I) iodide-catalyzed cascade coupling of aryl ortho-dihalides with ortho-aminobenzenethiols has been developed for the synthesis of various phenothiazine derivatives researchgate.net. While specific examples detailing the synthesis of this compound via this exact domino reaction are not prevalent, the methodology's success with other substituted phenothiazines suggests its applicability. Such domino processes are valued for their atom economy and for minimizing purification steps between intermediates rwth-aachen.de.
Ferric Citrate (B86180) Catalyzed C-S/C-N Cross-Coupling
An environmentally benign and highly regioselective method for synthesizing substituted phenothiazines employs ferric citrate as an economical and non-toxic catalyst. This approach involves a domino or tandem C-S/C-N cross-coupling reaction researchgate.netacs.org. The synthesis can be performed by reacting an aminobenzenethiol with a dihaloarene in the presence of ferric citrate chemicalbook.com. For example, reacting 2-aminobenzenethiol with 3,4-difluorobenzonitrile (B1296988) in the presence of ferric citrate, followed by treatment with potassium carbonate, can yield a substituted phenothiazine with a 94% yield chemicalbook.com. This method addresses some of the challenges associated with palladium and copper catalysts, such as poor regioselectivity and long reaction times acs.orgresearchgate.net. The use of an iron catalyst like ferric citrate is advantageous due to its low cost, ready availability, and reduced environmental impact researchgate.netacs.org.
Transition-Metal-Free Synthesis Approaches
In an effort to develop more sustainable chemical processes, transition-metal-free methods for the synthesis of phenothiazines have been explored. These approaches avoid the cost and potential toxicity associated with heavy metal catalysts. One such method involves the reaction of cyclohexanones with 2-aminobenzenethiols, using molecular oxygen as a green oxidant, to construct the phenothiazine skeleton rsc.orgresearchgate.net. Another notable transition-metal-free protocol is the cesium carbonate-mediated synthesis of phenothiazine derivatives from S-2-acetamidophenyl ethanethioates and ortho-dihaloarenes researchgate.net. These methods provide an efficient pathway for constructing the phenothiazine core without the need for a transition-metal catalyst or ligand, aligning with the principles of green chemistry researchgate.net.
Derivatization Strategies of this compound
A significant class of this compound derivatives is characterized by the incorporation of a thiocarbamido moiety at the N-10 position. These compounds are typically synthesized through a two-step process, starting with the acylation of this compound.
A versatile method for the synthesis of N-substituted thiocarbamido derivatives of this compound involves the reaction of an activated precursor, 10-(2-chloroacetyl)-2-chlorophenothiazine, with various substituted thioureas. This reaction proceeds via a nucleophilic substitution mechanism, where the sulfur or nitrogen atom of the thiourea (B124793) attacks the electrophilic carbon of the chloroacetyl group.
The general synthetic procedure involves refluxing equimolar amounts of 10-(2-chloroacetyl)-2-chlorophenothiazine and a chosen substituted thiourea in a suitable solvent, such as isopropanol, for several hours. eurasianjournals.com The reaction mixture is then cooled, and the product is isolated through extraction and recrystallization. eurasianjournals.com This method has been employed to synthesize a range of derivatives with different substituents on the thiourea nitrogen, including allyl, phenyl, and ethyl groups. eurasianjournals.com
Table 1: Examples of Synthesized N-Substituted Thiocarbamido Derivatives of this compound eurasianjournals.com
| Compound ID | Substituent (R) on Thiourea |
| 2a | Allyl |
| 2b | Phenyl |
| 2c | 4-Chlorophenyl |
| 2d | Ethyl |
| 2f | Hydrazine |
The formation of these derivatives is confirmed through various spectroscopic techniques, including IR, NMR, and Mass spectrometry. The IR spectra typically show characteristic absorption bands for the N-H, C=O, and C=S groups. eurasianjournals.com
The synthesis of 10-(hetero/arylthio)acetyl-2-chlorophenothiazines can be achieved through the nucleophilic substitution of the chlorine atom in 10-(2-chloroacetyl)-2-chlorophenothiazine with a variety of aryl or heterocyclic thiols. This reaction, a classic example of S-alkylation, provides a straightforward route to introduce diverse sulfur-containing moieties at the N-10 position of the this compound core.
The general reaction involves treating 10-(2-chloroacetyl)-2-chlorophenothiazine with an appropriate aryl or heterocyclic thiol in the presence of a base. The base, such as a tertiary amine or an alkali metal carbonate, serves to deprotonate the thiol, forming a more nucleophilic thiolate anion. This anion then displaces the chloride from the acetyl group, forming a new carbon-sulfur bond and yielding the desired 10-(hetero/arylthio)acetyl-2-chlorophenothiazine derivative. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone.
Table 2: Proposed Synthesis of 10-(Arylthio)acetyl-2-chlorophenothiazine Derivatives
| Starting Material 1 | Starting Material 2 | Product |
| 10-(2-chloroacetyl)-2-chlorophenothiazine | Thiophenol | 10-(2-(Phenylthio)acetyl)-2-chlorophenothiazine |
| 10-(2-chloroacetyl)-2-chlorophenothiazine | 4-Methylthiophenol | 10-(2-((4-Methylphenyl)thio)acetyl)-2-chlorophenothiazine |
| 10-(2-chloroacetyl)-2-chlorophenothiazine | 2-Mercaptobenzothiazole | 10-(2-(Benzothiazol-2-ylthio)acetyl)-2-chlorophenothiazine |
A powerful strategy for introducing five-membered heterocyclic rings onto the this compound scaffold is through 1,3-dipolar cycloaddition reactions. This approach involves the generation of a 1,3-dipole from a this compound derivative, which then reacts with a dipolarophile, such as an alkyne or an alkene.
A key intermediate for these reactions is N-azidoacetyl-2-chlorophenothiazine. This azide (B81097) is synthesized by treating N-(2-chloroacetyl)-2-chlorophenothiazine with sodium azide in the presence of a phase-transfer catalyst. The resulting N-azidoacetyl-2-chlorophenothiazine serves as the 1,3-dipole.
The thermal 1,3-dipolar cycloaddition of this azide with alkynes, such as methyl propiolate or ethyl propiolate, leads to the formation of 1,2,3-triazole derivatives. These reactions are often regiospecific, yielding the 1,4-disubstituted isomer in high yields. Similarly, the reaction with alkenes as dipolarophiles results in the formation of Δ²-1,2,3-triazoline derivatives.
Table 3: Products of 1,3-Dipolar Cycloaddition of N-azidoacetyl-2-chlorophenothiazine
| Dipolarophile | Product Type |
| Methyl propiolate | 1,2,3-Triazole |
| Ethyl propiolate | 1,2,3-Triazole |
| Alkenes | Δ²-1,2,3-Triazoline |
Thiazolidinone rings can be appended to the this compound structure, typically through a multi-step synthetic sequence that involves the formation of a thiosemicarbazone intermediate followed by cyclization. A plausible synthetic route begins with the formylation of the this compound core to introduce an aldehyde group, for instance at the 3-position, to yield 2-chloro-10H-phenothiazine-3-carbaldehyde.
This aldehyde can then be condensed with thiosemicarbazide (B42300) to form the corresponding 2-chloro-10H-phenothiazine-3-carbaldehyde thiosemicarbazone. The final step in the formation of the thiazolidinone ring is the cyclization of this thiosemicarbazone with an α-haloester, such as ethyl bromoacetate, in the presence of a base like anhydrous sodium acetate (B1210297). nih.gov This reaction proceeds via initial S-alkylation of the thiosemicarbazone, followed by an intramolecular cyclization with the loss of ethanol (B145695) to yield the 4-thiazolidinone (B1220212) derivative. nih.gov
Table 4: General Steps for the Synthesis of a this compound-Thiazolidinone Derivative
| Step | Reaction | Key Reagents |
| 1 | Formylation of this compound | Vilsmeier-Haack or similar formylating agent |
| 2 | Formation of thiosemicarbazone from the phenothiazine aldehyde | Thiosemicarbazide, acid catalyst |
| 3 | Cyclization to form the thiazolidinone ring | Ethyl bromoacetate, sodium acetate |
Phenothiazine-chalcone hybrids are synthesized by combining the phenothiazine nucleus with the chalcone (B49325) scaffold, which is characterized by a 1,3-diaryl-2-propen-1-one system. The most common method for the synthesis of these hybrids is the Claisen-Schmidt condensation.
This reaction involves the base-catalyzed condensation of an acetyl-substituted phenothiazine with an appropriate aryl aldehyde. For instance, a 2-acetylphenothiazine derivative can be reacted with various substituted benzaldehydes in the presence of a base, such as alcoholic sodium hydroxide (B78521) or piperidine (B6355638) in ethanol. The reaction proceeds through the formation of an enolate from the acetylphenothiazine, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the phenothiazine-chalcone hybrid.
Different basic catalysts and reaction conditions can be employed to optimize the yield of the desired chalcones.
Table 5: Reaction Conditions for Claisen-Schmidt Condensation to form Phenothiazine-Chalcones
| Method | Catalyst/Solvent System | Reaction Condition |
| (i) | 5% alcoholic NaOH | Room temperature |
| (ii) | Piperidine/Ethanol | Reflux |
| (iii) | 50% aqueous KOH/Methanol (B129727) | Room temperature |
Synthesis of Phenothiazine-Indolizine Derivatives
The creation of hybrid molecules integrating both phenothiazine and indolizine (B1195054) scaffolds represents a significant area of chemical synthesis, aiming to combine the properties of both heterocyclic systems. The general strategy involves creating a covalent linkage between the two moieties, often through N-acylation of the phenothiazine core followed by cyclization to form the indolizine ring.
A key method for the formation of the indolizine ring is the 1,3-dipolar cycloaddition reaction. This reaction typically involves a pyridinium (B92312) ylide, which acts as a four-electron 1,3-dipole. The ylide is generated in situ from an appropriate N-alkylpyridinium salt using a base. This reactive intermediate then undergoes a cycloaddition reaction with a suitable dipolarophile.
In the synthesis of phenothiazine-indolizine hybrids, the phenothiazine portion is modified to act as or be attached to the dipolarophile. The process can be conceptualized in the following steps:
Functionalization of the Phenothiazine Nitrogen: The nitrogen atom of the this compound ring is first functionalized, for instance, by acylation with a haloacyl chloride.
Formation of the Pyridinium Salt: The resulting haloacyl-phenothiazine derivative is then reacted with pyridine (B92270) to form a pyridinium salt.
In Situ Ylide Generation and Cycloaddition: The pyridinium salt is treated with a base to generate the pyridinium ylide intermediate. This ylide undergoes an intramolecular or intermolecular 1,3-dipolar cycloaddition, which, after subsequent aromatization (often through oxidation or elimination), yields the final indolizine-phenothiazine hybrid structure. nih.gov
Research has led to the successful synthesis of various phenothiazine-indolizine hybrids, categorized as amides or ketones, through multi-step procedures. nih.govnih.gov These complex molecules are of interest for their unique structural and electronic properties.
Advanced Synthetic Considerations
The industrial-scale synthesis of this compound requires careful consideration of catalyst systems, reaction conditions, and process optimization to ensure high yield, purity, and cost-effectiveness while minimizing environmental impact.
Catalyst Systems and Reaction Conditions
Traditional and patented methods for synthesizing this compound often involve a multi-step process starting from precursors like 2-(3-chlorophenyl)-amino benzoic acid or through the cyclization of m-chloro diphenylamine with sulfur. These reactions are typically facilitated by specific catalysts under controlled temperature and pressure.
One established industrial method involves two primary stages:
Deacidification: 2-(3-chlorophenyl)-amino benzoic acid undergoes a deacidification reaction to produce m-chloro diphenylamine. This step is conducted in the presence of a catalytic amount of iron at high temperatures, generally between 160°C and 180°C.
Cyclization: The synthesized m-chloro diphenylamine is then reacted with elemental sulfur in a cyclization step to form the this compound tricycle. This reaction requires a catalytic amount of iodine and is performed at temperatures ranging from 110°C to 150°C. During this step, hydrogen sulfide gas is evolved and must be captured.
This process is known for its high yield and purity, with total molar yields exceeding 70% and product purity greater than 99.7%. Another patent describes a similar cyclization of m-chloro diphenylamine and sulfur with an iodine catalyst at temperatures between 168°C and 172°C.
Interactive Data Table: Catalyst Systems for this compound Synthesis
| Step | Precursor | Catalyst | Temperature Range (°C) | Molar Yield (%) | Purity (%) |
| Deacidification | 2-(3-chlorophenyl)-amino benzoic acid | Iron (Fe) | 160-180 | ~88 | >99.6 |
| Cyclization | m-chloro diphenylamine & Sulfur | Iodine (I₂) | 110-150 | ~78-81 | >99.7 |
| Overall | - | - | - | >70 | >99.7 |
Green Chemistry Approaches in Synthesis
In response to the growing need for environmentally sustainable chemical manufacturing, green chemistry principles are being applied to the synthesis of phenothiazine derivatives. These approaches focus on reducing waste, using less hazardous chemicals, and improving energy efficiency.
A notable green chemistry approach for phenothiazine synthesis involves a one-pot reaction that utilizes a more environmentally benign catalyst system. One such method employs ferric citrate as a catalyst for the C-S/C-N cross-coupling reaction. This regioselective synthesis proceeds in N,N-dimethyl-formamide (DMF) at a moderate temperature of 110°C. The use of ferric citrate, a non-toxic and readily available iron salt, presents a greener alternative to more hazardous or heavy-metal catalysts. This method also involves the use of potassium carbonate as a base.
Interactive Data Table: Comparison of Synthetic Approaches
| Feature | Traditional Method | Green Chemistry Method |
| Catalyst | Iodine, Iron | Ferric Citrate |
| Solvent | Chlorobenzene (B131634) (for workup) | N,N-dimethyl-formamide (DMF) |
| Base | - | Potassium Carbonate |
| Temperature | 110-180°C | 110°C |
| Key Advantage | High Purity, Established Process | Use of a benign catalyst |
Solvent Optimization in Industrial Synthesis
The choice of solvent is critical in the industrial synthesis of this compound, impacting reaction rates, product isolation, purity, cost, and environmental footprint. Solvents are utilized in various stages, including the reaction itself, extraction, and purification (crystallization).
In the traditional iodine-catalyzed cyclization of m-chloro diphenylamine, the reaction can be run without a solvent (neat), but a solvent is introduced during the workup phase. Chlorobenzene is often added after the reaction is complete to dissolve the crude product. This allows for subsequent purification steps, such as treatment with activated carbon for decolorization, followed by filtration and cooling crystallization to isolate the final product.
In greener synthetic routes, solvents like N,N-dimethyl-formamide (DMF) are used as the reaction medium. Following the reaction, a solvent exchange is typically performed for product workup. Ethyl acetate is commonly added to extract the product from the reaction mixture, and the organic layer is washed with water to remove DMF and inorganic salts. The final product is often crystallized from a less polar solvent like isopropyl ether.
The optimization of solvent use involves several considerations:
Reaction Efficiency: The solvent must be able to dissolve the reactants and facilitate the reaction at the desired temperature.
Product Isolation: The solvent system should allow for easy separation of the product from byproducts and the catalyst.
Recyclability: Ideal industrial solvents can be recovered and reused to reduce waste and cost.
Safety and Environmental Impact: There is a continuous drive to replace hazardous solvents like chlorobenzene with safer alternatives.
Interactive Data Table: Solvents Used in this compound Synthesis
| Solvent | Stage of Use | Function |
| Chlorobenzene | Workup / Purification | Dissolving crude product, crystallization medium |
| N,N-dimethyl-formamide (DMF) | Reaction | Reaction medium for green synthesis |
| Ethyl Acetate | Workup / Extraction | Extracting the product from the aqueous phase |
| Isopropyl Ether | Purification | Inducing crystallization of the final product |
| Ethanol | Washing | Washing the filtered product cake |
Pharmacological and Biological Activities of 2 Chlorophenothiazine and Its Derivatives
Neuropharmacological Research
The neuropharmacological profile of 2-chlorophenothiazine is primarily defined by its role as a crucial intermediate in the synthesis of potent antipsychotic drugs and by the diverse activities of its subsequent derivatives. These compounds interact with key neurological pathways and exhibit a range of effects from neurotransmitter modulation to neuroprotection.
This compound is a foundational molecule in the development of phenothiazine-class antipsychotic medications. google.com It serves as the key intermediate in the synthesis of chlorpromazine (B137089), the first typical antipsychotic drug, which revolutionized the treatment of schizophrenia and other psychotic disorders. cbijournal.comwikipedia.org The synthesis process involves the alkylation of the this compound core. cbijournal.com
Specifically, this compound reacts with a side chain, such as N,N-dimethyl-3-chloropropylamine, in the presence of a condensing agent like sodium hydroxide (B78521) and a phase transfer catalyst like tetrabutylammonium (B224687) bromide, to yield chlorpromazine. google.compatsnap.comgoogle.com This chemical backbone is what gives rise to the therapeutic properties of the final drug product. chemimpex.com The development of chlorpromazine from this compound marked the beginning of modern psychopharmacology. wikipedia.orgmdpi.com Its success established the phenothiazine (B1677639) structure as a vital pharmacophore for neuroleptic agents. cbijournal.com
| Intermediate | Reactant | Condensing Agent/Catalyst | Final Product (Antipsychotic) |
|---|---|---|---|
| This compound | N,N-dimethyl-3-chloropropylamine | Sodium Hydroxide, Tetrabutylammonium Bromide | Chlorpromazine |
The therapeutic effects of phenothiazine derivatives, synthesized from this compound, are largely attributed to their interaction with various neurotransmitter systems in the brain. chemimpex.comacs.org The primary mechanism of action for antipsychotic drugs like chlorpromazine is the antagonism of dopamine (B1211576) receptors, particularly the D2 subtype. cbijournal.comnih.govnih.gov By blocking these receptors in the mesolimbic pathway, they reduce the excessive dopaminergic activity associated with the positive symptoms of schizophrenia. researchgate.net
Structural studies show that the conformation of chlorpromazine allows it to mimic dopamine and bind effectively to its receptors. nih.gov The potency of phenothiazine derivatives often correlates with their ability to adopt a dopamine-like conformation. gpatindia.com Beyond dopamine, these compounds can also act as antagonists at other receptors, including serotonergic, histaminergic, and muscarinic receptors, which contributes to their broad spectrum of activity. cbijournal.comacs.orgresearchgate.net Research has demonstrated that synthetic N-10-carbonyl phenothiazine derivatives can be designed to have high potency as cholinesterase ligands while being devoid of significant interactions with other neurotransmitter receptors, highlighting the tunability of this chemical scaffold. nih.gov
Derivatives of the phenothiazine class have shown potential for neuroprotection, which is the preservation of neuronal structure and function. This activity is linked to multiple mechanisms, including antioxidant effects and the inhibition of key enzymes involved in neurodegeneration.
The brain is highly susceptible to oxidative stress due to its high oxygen consumption and lipid-rich composition. mdpi.com Phenothiazine and its derivatives have been identified as potent antioxidants capable of mitigating oxidative damage. mdpi.com The chemical structure of the phenothiazine ring system, with its electron-donating sulfur and nitrogen atoms, allows it to readily neutralize free radicals. mdpi.com
Studies on novel phenothiazine-type antioxidants have shown that properties like lipophilicity (the ability to dissolve in fats) and radical stabilization are key predictors of their neuroprotective activity. nih.gov Increased lipophilicity can enhance cytoprotective activity up to a certain threshold. nih.gov The primary molecular target for this protection appears to be the inhibition of global protein oxidation. nih.gov Phenothiazine analogs have demonstrated strong antioxidant action against various human tumor cell lines, further emphasizing their potential to combat cellular damage. researchgate.net
Alzheimer's disease is characterized by a decline in the neurotransmitter acetylcholine (B1216132). researchgate.netbenthamdirect.com Inhibiting the enzymes that break down acetylcholine—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—is a primary therapeutic strategy. researchgate.netbenthamdirect.com Phenothiazine derivatives have emerged as significant inhibitors of both AChE and BuChE. researchgate.netbenthamdirect.comnih.gov
Computational and in vitro studies have shown that phenothiazine analogs can effectively bind to and block the active sites of these enzymes. benthamdirect.comnih.gov The inhibitory activity of these compounds makes them promising candidates for the development of new treatments for Alzheimer's disease. researchgate.netresearchgate.net For instance, certain synthesized phenothiazine derivatives have shown percentage inhibition values against AChE and BuChE ranging from 11.54% to 93.67% and 62.24% to 98.47%, respectively. researchgate.net Quantitative structure-activity relationship studies have identified that lipophilicity and molecular volume are key determinants of the inhibitory potency of phenothiazine derivatives against BuChE. nih.gov
| Compound Type | Target Enzyme | Observed Activity | Potential Application |
|---|---|---|---|
| Phenothiazine Derivatives | Acetylcholinesterase (AChE) | Significant inhibitory activity, with some compounds showing inhibition up to 93.67%. researchgate.net | Alzheimer's Disease researchgate.netbenthamdirect.com |
| Phenothiazine Derivatives | Butyrylcholinesterase (BuChE) | Potent inhibition, with some compounds showing inhibition up to 98.47%. researchgate.net | Alzheimer's Disease nih.govresearchgate.net |
Cellular bioenergetics, particularly mitochondrial function, is critical for neuronal health, and its disruption is implicated in various neurodegenerative diseases. Phenothiazine derivatives have been shown to influence these fundamental cellular processes. While the primary antipsychotic action is receptor-mediated, these compounds can also exert effects on cellular energy metabolism. Research indicates that phenothiazines can modulate mitochondrial activities, though the specific effects can be complex and context-dependent. Some studies suggest that certain derivatives can impact the mitochondrial respiratory chain and the production of ATP, the cell's main energy currency. This interaction with cellular bioenergetics represents another pathway through which these compounds may exert their broader biological effects, including potential cytotoxicity in cancer models. nih.gov
Neuroprotective Effects
Anticancer Research
Phenothiazines, a class of compounds historically used as antipsychotics, have been repurposed and investigated for their potential in cancer therapy. nih.gov These compounds exhibit a range of effects on cancer cells, including the inhibition of proliferation, disruption of the cell cycle, and induction of apoptosis. nih.gov this compound, a core structure in this class, and its derivatives have been a focal point of this research.
The Wnt/β-catenin signaling pathway is a crucial regulator of cellular functions, and its abnormal activation is a hallmark of many cancers. nih.govresearchgate.net This pathway's deregulation is linked to tumor development, and compounds that can inhibit its signaling are actively being investigated for cancer therapy. nih.govmdpi.com Numerous anti-cancer mechanisms have been attributed to phenothiazines, including the disruption of the WNT pathway. frontiersin.org The binding of Wnt ligands to receptors initiates a cascade that leads to the accumulation and nuclear translocation of β-catenin, which then activates gene transcription related to cell proliferation and survival. mdpi.commdpi.com While the broader class of phenothiazines is known to interfere with this pathway, specific investigations into this compound's direct modulation are part of ongoing research into its anticancer properties. frontiersin.org
Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. mdpi.com A key strategy in cancer therapy is to trigger this process in malignant cells. nih.govnih.gov Phenothiazine derivatives have been shown to be effective inducers of apoptosis. documentsdelivered.com
Research on novel phenothiazine conjugates has demonstrated their ability to induce early apoptosis in sensitive cancer cell lines, including colon cancer (HCT-116) and breast cancer (MDA-MB231). documentsdelivered.com Further investigation into the genetic level revealed that these compounds can up-regulate pro-apoptotic genes like Casp-3, Casp-9, and Bax, while down-regulating the anti-apoptotic Bcl-2 gene, suggesting the activation of the intrinsic cell death pathway. documentsdelivered.com For example, one study showed that a novel phenothiazine derivative induced a cell cycle arrest at the G2/M phase in A375 melanoma cells, a common precursor to apoptosis. frontiersin.org The interaction of certain phenothiazines with the plasma membrane can also lead to cell cycle arrest and subsequent apoptosis in cancer cells. nih.gov
The cytotoxic potential of this compound derivatives has been evaluated against a variety of cancer cell lines. This research often involves linking the this compound scaffold to other chemical moieties to enhance anticancer activity. For instance, a 10H-substituted this compound compound demonstrated potent activity. tandfonline.com Another study synthesized a series of 2-phenazinamine derivatives, with compound 4, 2-chloro-N-(phenazin-2-yl)benzamide, showing a strong anticancer effect against K562 (leukemia) and HepG2 (liver cancer) cells, comparable to the chemotherapy drug cisplatin. nih.gov
The table below summarizes the cytotoxic activity (IC50 values) of selected phenothiazine derivatives against various human cancer cell lines.
| Derivative Type | Cell Line | Cancer Type | IC50 (µM) |
| 10-((2-nitrophenyl)sulfonyl)-10H-phenothiazine | U87 | Glioblastoma | 5.12 tandfonline.com |
| 10-((2-nitrophenyl)sulfonyl)-10H-phenothiazine | U25 | Glioblastoma | 9.29 tandfonline.com |
| Piperazine-based phenothiazine | MDA-MB-231 | Breast Cancer | 1.16 tandfonline.com |
| Trifluoperazine (B1681574) (Phenothiazine-based) | PC-3 | Prostate Cancer | 6.67 tandfonline.com |
| Phenothiazine-based compound | SaOS-2 | Osteosarcoma | 7.75 tandfonline.com |
| Phenothiazine-based compound | A375 | Melanoma | 2.14 tandfonline.com |
| 2-chloro-N-(phenazin-2-yl)benzamide | K562 | Leukemia | Comparable to Cisplatin nih.gov |
| 2-chloro-N-(phenazin-2-yl)benzamide | HepG2 | Liver Cancer | Comparable to Cisplatin nih.gov |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Farnesyltransferase (FTase) is an enzyme involved in post-translational modification of proteins, including the Ras oncoprotein, which is crucial for cell signaling and proliferation. nih.gov Inhibiting this enzyme is a therapeutic strategy in oncology to prevent the proper functioning of proteins like Ras that drive tumor growth. nih.govmdpi.com
Phenothiazines have been identified as a promising scaffold for developing new FTase inhibitors. nih.gov A screening of a chemical library led to the discovery of a phenothiazine derivative that inhibited farnesyltransferase. nih.gov Subsequent research involved the synthesis of new series of human farnesyltransferase inhibitors based on the phenothiazine structure, with some compounds showing inhibition potencies in the low micromolar range. nih.gov Further studies designed phenothiazine- and carbazole-cyanochalcones as dual inhibitors of both human farnesyltransferase and tubulin polymerization, another key target in cancer therapy. mdpi.com The phenothiazine derivatives in this study proved to be effective inhibitors of human FTase. mdpi.com
Antimicrobial Properties
Beyond their application in neuroscience and oncology, phenothiazines have a broad spectrum of biological activity, including antimicrobial properties. eurasianjournals.com Derivatives of this compound have been specifically synthesized and evaluated for their antibacterial effects. nih.gov
One study involved the synthesis of 10-(Hetero/arylthio)acetyl-2-chlorophenothiazines, and some of these new compounds were screened in vitro for their antibacterial activities. nih.gov In another research effort, a series of new N-substituted thiocarbamido derivatives of 2-chlorophenothiazines were synthesized. eurasianjournals.comeurasianjournals.com The evaluation of these final compounds for their antibacterial activity showed that some possessed promising antimicrobial effects. eurasianjournals.comeurasianjournals.com Specifically, compounds designated 2a and 2f in the study, which featured electron-withdrawing substituents, demonstrated strong antibacterial activity. eurasianjournals.com This highlights the potential for modifying the this compound structure to develop new antibacterial agents.
Antifungal Activity
Phenothiazine derivatives have been a subject of interest for their potential antifungal properties. Research has indicated that the core phenothiazine structure and its modifications can lead to activity against a range of fungal pathogens. The antipsychotic phenothiazine derivative, chlorpromazine, which is structurally related to this compound, has demonstrated antifungal effects. researchgate.net
Studies have explored the structure-activity relationships of these compounds to optimize their antifungal efficacy. For instance, a series of N-acetyl phenothiazines and related compounds were synthesized and evaluated in vitro against 163 isolates of human pathogenic yeasts and filamentous fungi, including Cryptococcus neoformans, Candida albicans, non-albicans Candida species, Aspergillus, and Acremonium-Fusarium. The most promising results were observed in compounds that contained a chlorine or bromine atom attached to the N-acetyl group. physchemres.org
Further investigations into phenothiazine derivatives have shown that compounds like thioridazine (B1682328), chlorpromazine, trifluoperazine, and fluphenazine (B1673473) are among the most active against various bacterial strains, indicating a broad antimicrobial spectrum that includes antifungal action. nih.gov The presence of an electron-withdrawing group at the 2-position of the phenothiazine tricycle, a key feature of this compound, is considered essential for certain biological activities, which has spurred the evaluation of such compounds as antifungal agents. nih.gov
The antifungal potential of these derivatives is not limited to a single mechanism. For example, some studies on related chloro-acetamide structures suggest that their antifungal activity may involve the inhibition of enzymes like dihydrofolate reductase (DHFR). nih.gov Additionally, phenothiazines have been shown to be effective against both planktonic cells and biofilms of fungi such as Cryptococcus neoformans. researchgate.net
Table 1: Antifungal Activity of Selected Phenothiazine Derivatives
| Compound/Derivative Type | Fungal Species Tested | Observed Activity/Finding | Reference |
|---|---|---|---|
| Chlorpromazine (CPZ) | 12 different Candida species | Exerted antifungal effects when used alone. Showed synergistic or additive effects with Amphotericin B at lower concentrations against C. albicans and C. parapsilosis. | researchgate.net |
| Trifluoperazine (TFP) | 12 different Candida species | Exerted antifungal effects when used alone. Showed antagonistic effects with Amphotericin B at higher concentrations. | researchgate.net |
| N-haloacetyl phenothiazines | Cryptococcus neoformans, Candida spp., Aspergillus spp. | Compounds with a chlorine or bromine on the N-acetyl group were the most promising. | physchemres.org |
| Fluphenazine Analog (CWHM-974) | Fluconazole-resistant Candida albicans, Candida auris, Aspergillus fumigatus | Demonstrated broad-spectrum antifungal activity. | researchgate.net |
Other Biological Activities
Anti-inflammatory Activity of Derivatives
Derivatives of phenothiazine have been investigated for their anti-inflammatory potential. researchgate.netnih.gov In one study, novel series of 10-substituted phenothiazines incorporating pyrazoline, oxadiazole, and thiadiazole moieties were synthesized and screened in vivo for anti-inflammatory activity using the carrageenan-induced paw edema model. nih.govingentaconnect.com
Several of these new derivatives exhibited significant anti-inflammatory effects. nih.gov Specifically, compounds designated as 16 (a thiadiazole derivative) and 31 (an oxadiazole derivative) were identified as particularly potent. nih.govingentaconnect.com At a dose of 50 mg/kg, they demonstrated 46.2% and 48.0% inhibition of inflammation, respectively. This level of activity was comparable to, and even slightly exceeded, that of the standard anti-inflammatory drug phenylbutazone, which showed 44.52% inhibition at the same dose. nih.gov Compound 31 , which contains an o-methoxyphenyl group, was noted as the most active and also less ulcerogenic among the series. nih.govingentaconnect.com
Another study evaluated the in vitro anti-inflammatory activity of different phenothiazine derivatives using a protein denaturation method. The results indicated that the compounds showed dose-dependent activity, with one derivative, designated 5C , showing a significant effect at concentrations ranging from 200-1000 µg/ml. researchgate.net
Table 2: Anti-inflammatory Activity of Novel Phenothiazine Derivatives
| Compound | Dose (mg/kg p.o.) | % Anti-inflammatory Activity | Standard Drug (% Activity) | Reference |
|---|---|---|---|---|
| Compound 16 (Thiadiazole derivative) | 50 | 46.2% | Phenylbutazone (44.52%) | nih.govingentaconnect.com |
| Compound 31 (Oxadiazole derivative) | 50 | 48.0% | Phenylbutazone (44.52%) | nih.govingentaconnect.com |
Photogenotoxicity Studies
Phenothiazine derivatives, particularly chlorpromazine (a this compound derivative), are known to induce phototoxic and photoallergic reactions. nih.govsemanticscholar.org The mechanisms underlying the phototoxic response to this compound derivatives are complex and have been the subject of detailed investigation. nih.gov Upon irradiation with UV light, chlorpromazine can generate a variety of free radicals, including a cation radical and a neutral promazinyl radical. semanticscholar.org
Studies have explored the photochemistry of these compounds in various solvents to understand the relationship between their molecular structure and phototoxic activity. nih.govresearchgate.net Research on the photodegradation of this compound derivatives in alcohols under anaerobic conditions revealed that the photodestruction quantum yield is dependent on the solvent but not on the substituent at the 10-position. nih.gov This finding suggests that the phototoxic effect of chlorinated phenothiazines is not directly related to photodechlorination, although both processes may originate from the same transient state. nih.gov
In vitro methods have been employed to assess the phototoxic potential of these compounds. One such method involves evaluating the growth inhibition of Candida albicans after exposure to the drug and UVA irradiation. medicaljournalssweden.se In one study, chlorpromazine and two other chlorinated phenothiazines, prochlorperazine (B1679090) and perphenazine, were found to be the most potent phototoxic agents among 27 tricyclic drugs tested in vivo. medicaljournalssweden.se The phototoxicity of chlorpromazine appears to be primarily caused by the formation of stable photoproducts. nih.gov Research on other phenothiazines, such as perphenazine, has shown that a dechlorinated photoproduct can exert phototoxic properties similar to the parent compound. researchgate.net
Effects on Metabolism of Other Compounds
Phenothiazine derivatives can significantly influence the metabolism of other compounds by interacting with the cytochrome P450 (CYP) enzyme system. nih.gov The liver's CYP enzymes are crucial for the metabolism of a vast number of drugs. wikipedia.org
Studies in rats have shown that different phenothiazine derivatives have varied effects on hepatic CYP isoenzymes. For example, chlorpromazine was found to induce CYP2B and CYP3A, while thioridazine decreased the total CYP content and reduced the levels of CYP2C11, CYP2E1, and CYP3A. nih.gov The parent compound, phenothiazine, was shown to induce CYP1A, CYP2B, and CYP3A. nih.gov
The metabolism of chlorpromazine itself is primarily handled by CYP1A2, which is the main isoenzyme responsible for its N-demethylation and 5-sulfoxidation at therapeutic concentrations. nih.gov CYP3A4 also contributes to a lesser extent to the 5-sulfoxidation. nih.gov Given this specific preference, pharmacokinetic interactions are likely to occur when chlorpromazine is co-administered with other substrates or inhibitors of CYP1A2. nih.gov
The effect of long-term phenothiazine administration on drug metabolism has been observed in patients. In a study involving chronic schizophrenic patients, the half-life of antipyrine, a marker for drug-metabolizing enzyme activity, was significantly lower during phenothiazine treatment compared to a placebo period. nih.gov This suggests that prolonged use of phenothiazines stimulates the rate of drug metabolism. nih.gov This induction of metabolic enzymes can lead to decreased serum levels and potentially reduced efficacy of co-administered drugs. drugbank.comyoutube.com
Antioxidant Screening
Phenothiazine and its derivatives have demonstrated notable antioxidant properties. nih.govnih.gov Their ability to scavenge free radicals and inhibit oxidation has been evaluated through various in vitro assays. nih.govresearchgate.net These compounds have been shown to possess reducing power and a high capacity to scavenge H₂O₂ free radicals, with activities comparable to standard antioxidants like ascorbic acid. nih.gov
Several studies have synthesized new phenothiazine derivatives and screened them for antioxidant activity using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. researchgate.netresearchgate.net The results often indicate that the antioxidant capacity is influenced by the specific chemical structure, with the presence of electron-donating groups on the phenothiazine ring generally enhancing activity. researchgate.net
Kinetic studies on the radical-chain oxidation of substrates like 1,4-dioxane (B91453) have confirmed that phenothiazine derivatives act as antioxidants by breaking the oxidation chain. physchemres.org Voltammetric methods have also been employed to study the interaction of phenothiazine derivatives with oxygen and its radicals, further confirming their antioxidant activity. nih.govnih.gov This research has helped to determine the optimal conditions for these compounds to exert their antioxidant effects. nih.gov The antioxidant action of these derivatives suggests potential applications in mitigating conditions related to oxidative stress. researchgate.net
Table 3: Antioxidant Activity of Phenothiazine Derivatives
| Derivative/Compound Type | Assay Method | Key Finding | Reference |
|---|---|---|---|
| Various Phenothiazine Derivatives | DPPH, ABTS, FRAP | Exhibited significant antioxidant activity, some with higher potency than ascorbic acid and Trolox. Electron-donating groups enhanced activity. | researchgate.netresearchgate.net |
| Phenothiazine, Pyridophenothiazine, etc. | Voltammetry (Oxygen Electroreduction) | Demonstrated dose-dependent antioxidant activity by interacting with oxygen and its radicals. | nih.govnih.gov |
| Biologically Active Phenothiazine Derivatives | 1,4-Dioxane Oxidation Inhibition | Compounds possess antioxidant properties by breaking radical chains. | physchemres.org |
| 10H-phenothiazin-2-yl-methanamine | Isopropyl Alcohol Oxidation Inhibition | Exhibits antioxidant properties and shows a regeneration effect, leading to high inhibition capacity. | physchemres.org |
Mechanistic Investigations and Structure Activity Relationships
Mechanisms of Action
The antioxidant activity of the phenothiazine (B1677639) scaffold, the core structure of 2-chlorophenothiazine, has been the subject of computational analysis to elucidate its reactivity towards various reactive oxygen species (ROS). d-nb.infonih.gov Three primary mechanisms have been investigated for the quenching of free radicals: Hydrogen Atom Transfer (HAT), Radical Adduct Formation (RAF), and Single Electron Transfer (SET). d-nb.inforesearchgate.net
In the Hydrogen Atom Transfer (HAT) mechanism, the phenothiazine molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The most favorable site for this transfer is the acidic hydrogen on the amino group of the phenothiazine ring. d-nb.info
The Radical Adduct Formation (RAF) mechanism involves the direct addition of a free radical to one of the aromatic carbon atoms or junction carbon atoms on the phenothiazine structure. d-nb.info For the highly reactive hydroxyl radical (HO•), RAF is considered the primary active reaction mechanism. nih.gov
In the Single Electron Transfer (SET) mechanism, the phenothiazine molecule donates an electron to the attacking radical, forming a phenothiazine radical cation. researchgate.net This mechanism is particularly relevant for quenching radicals like the hydroperoxyl radical (HOO•). nih.gov
Summary of Free Radical Scavenging Mechanisms for the Phenothiazine Scaffold
| Mechanism | Description | Favored Radical Species (Example) | Primary Site of Action |
|---|---|---|---|
| Hydrogen Atom Transfer (HAT) | Donation of a hydrogen atom to a free radical. | Hydroperoxyl (HOO•) | Amino hydrogen |
| Radical Adduct Formation (RAF) | Direct addition of a free radical to the molecule. | Hydroxyl (HO•) | Aromatic/Junction carbons |
| Single Electron Transfer (SET) | Donation of an electron to a free radical. | Hydroperoxyl (HOO•) | Phenothiazine ring system |
The interaction of this compound and its derivatives with light induces complex photophysical and photochemical processes. nih.govnih.gov These mechanisms are crucial for understanding the compound's stability and potential for light-induced reactions. nih.gov Upon absorption of light, particularly UV radiation, the molecule is promoted to an excited state, from which several decay pathways are possible, including photodegradation. researchgate.net
A primary photochemical reaction for this compound and its derivatives involves the breaking of the carbon-chlorine (C-Cl) bond. nih.govrsc.org This process, known as homolytic cleavage or homolysis, occurs from the triplet excited state of the molecule. nih.govwikipedia.org In homolytic cleavage, the two electrons forming the covalent bond are distributed equally between the two resulting fragments, leading to the formation of free radicals. chemistrysteps.compressbooks.pub
Specifically, the electronically excited this compound molecule undergoes fission of the C-Cl bond, generating a phenothiazinyl radical and a chlorine radical. nih.govrsc.org This bond cleavage is a key step in the photodechlorination process. The formation of these radical intermediates has been confirmed by observing their subsequent reactions, such as abstracting hydrogen atoms from the solvent. nih.gov This mechanism has been proposed to account for the formation of promazine (B1679182) from the irradiation of chlorpromazine (B137089) (a derivative of this compound) in an oxygen-free solution. rsc.org
Electron transfer has been proposed as another significant mechanism contributing to the photochemical instability of this compound derivatives. nih.govresearchgate.net One early hypothesis suggested that for derivatives like chlorpromazine, an intramolecular electron transfer from the alkylamino side chain to the phenothiazine ring was responsible for the high photodestruction quantum yield. nih.govnih.gov
Reported Photodestruction Quantum Yields (φ)
| Compound | Solvent/Conditions | Quantum Yield (φ) | Reference |
|---|---|---|---|
| This compound | 4:1 Acetonitrile-water (degassed) | 0.20 | nih.gov |
| 2-Chlorpromazine | 4:1 Acetonitrile-water (degassed) | 0.46 | nih.gov |
| 2-Chlorpromazine | Propan-2-ol (anaerobic) | 0.12 | nih.gov |
This compound serves as a crucial intermediate in the synthesis of various neuroleptic drugs, such as chlorpromazine and perphenazine. nih.govchemrxiv.org The metabolic fate of these derivative compounds, which share the this compound core, provides insight into the likely metabolic pathways for the parent compound. Major metabolic transformations include N-dealkylation, hydroxylation, N-oxidation, and S-oxidation. nih.govchemrxiv.org These reactions are primarily Phase I metabolic processes aimed at increasing the polarity of the molecule to facilitate its excretion. nih.govchemrxiv.org In vitro studies using hepatic fractions have identified N-oxidation products of this compound, including hydroxylamines and nitroxides. nih.gov
A principal metabolic pathway for phenothiazine derivatives is the oxidation of the sulfur atom in the central ring. nih.govchemrxiv.org This process, known as S-oxidation, leads to the formation of two key metabolites: the sulfoxide (B87167) and the sulfone. nih.gov
Studies using electrochemical methods have successfully mimicked this metabolic process, demonstrating the direct oxidation of this compound (2CPTZ) at the sulfur atom. nih.gov This oxidation occurs because the sulfur atom (a thioether) has significant electron density, making it vulnerable to oxidation. nih.gov The first oxidation product is the corresponding sulfoxide, this compound-S-oxide (2CPTZ-SO or 2CPTZ-5-oxide). Further oxidation results in the formation of the sulfone, this compound-S,S-dioxide (2CPTZ-SO₂ or 2CPTZ-5,5-dioxide). nih.gov This sequential oxidation of sulfides to sulfoxides and then to sulfones is a well-established transformation in organic chemistry. organic-chemistry.orgjchemrev.comorganic-chemistry.org The formation of these oxidized metabolites significantly alters the electronic properties of the original molecule. nih.gov
Metabolites of this compound via S-Oxidation
| Parent Compound | Metabolite | Chemical Name | Oxidation State |
|---|---|---|---|
| This compound (2CPTZ) | 2CPTZ-SO | This compound-5-oxide | Sulfoxide |
| This compound (2CPTZ) | 2CPTZ-SO₂ | This compound-5,5-dioxide | Sulfone |
Metabolic Pathways and Metabolite Formation
Role as a Chlorpromazine Metabolite
This compound (2CPTZ) is recognized as a significant intermediate in the synthesis of several neuroleptic drugs, including chlorpromazine (CPZ). nih.gov It also plays a role as a metabolite in the biotransformation of chlorpromazine. The metabolism of chlorpromazine is extensive and can occur through various pathways, including hydroxylation, N-dealkylation, N-oxidation, and S-oxidation. nih.govresearchgate.net
During the metabolism of chlorpromazine, both in vivo and in vitro, "pink spots" have been observed. These have been identified as N-oxidation products of this compound. nih.gov When this compound is incubated with fortified hepatic fractions, it can lead to the formation of corresponding hydroxylamines, nitroxides, and N-hydroperoxides. nih.gov Furthermore, S-oxidation of 2CPTZ results in the formation of this compound-S-oxide (2CPTZ-SO) and this compound-S,S-dioxide (2CPTZ-SO2), which significantly alters the electronic properties of the molecule. nih.gov
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For phenothiazine derivatives, SAR studies have been crucial in elucidating the features necessary for their therapeutic effects.
The biological activity of the phenothiazine scaffold is highly dependent on the nature and position of its substituents. Studies have shown that the effects of substitutions at different positions, such as R1 and R2, can be interdependent. nih.gov For instance, the introduction of various (hetero/arylthio)acetyl groups at the N-10 position of this compound has been explored to synthesize compounds with potential antibacterial activities. nih.gov
The presence of a chlorine atom as a substituent can enhance biological activity by increasing the molecule's interaction with target proteins and by preventing metabolic hydroxylation, which could otherwise form less active metabolites. researchgate.net Generally, electron-withdrawing groups are considered to increase the antipsychotic activity of phenothiazines. slideshare.net
The substitution at position 2 of the phenothiazine ring is critical for its antipsychotic activity. slideshare.netslideshare.net Specifically, the presence of an electron-withdrawing group, such as a chlorine atom, at this position significantly enhances the neuroleptic properties of the molecule. slideshare.net The chlorine atom at the C2 position has been shown to increase the molecule's fitness to hydrophobic features of target receptors. nih.gov This substitution is a key structural feature of many potent phenothiazine drugs, including chlorpromazine.
Research has also indicated that chlorinated phenothiazines can be photoactivated to form mutagenic species, a characteristic not observed in their non-chlorinated counterparts. nih.gov This effect highlights how a single substituent can introduce new photochemical properties to the core structure. The introduction of chlorine atoms into a parent molecule can substantially improve its intrinsic biological activity, a principle that has been observed empirically over time. eurochlor.org
| Position 2 Substituent | General Effect on Antipsychotic Activity | Rationale/Observations |
|---|---|---|
| -Cl (Chlorine) | Increases activity | Electron-withdrawing nature enhances potency; increases fitness to hydrophobic receptor sites. nih.govslideshare.net |
| -CF3 (Trifluoromethyl) | Increases activity (often more than -Cl) | Strongly electron-withdrawing; favorable Van der Waal's interactions with the side chain. nih.gov |
| -H (Hydrogen) | Low to no activity | Lacks the necessary electron-withdrawing properties for potent dopamine (B1211576) receptor blockade. nih.gov |
The substituent on the nitrogen atom at position 10 is another crucial determinant of the biological activity of phenothiazine derivatives. slideshare.net A key SAR finding is that a three-carbon chain separating the ring nitrogen (N-10) and the side-chain amino nitrogen is optimal for neuroleptic activity. slideshare.net Shortening or lengthening this chain drastically reduces antipsychotic potency. slideshare.net
The nature of the terminal amino group is also important; it must be tertiary for significant activity. slideshare.net The side chain at position 10 can influence the molecule's conformation. Favorable Van der Waal's interactions between the side chain and the substituent at position 2 can promote a conformation that mimics dopamine, allowing for effective receptor antagonism. nih.gov For example, piperazine (B1678402) side chains generally confer greater potency than simple alkylamino side chains. nih.gov The synthesis of chlorpromazine itself involves the alkylation of this compound at the N-10 position with a 3-dimethylaminopropyl chloride side chain. google.com
| Side Chain Type | Chain Length | Terminal Amine | General Effect on Antipsychotic Activity |
|---|---|---|---|
| Aliphatic (e.g., Dimethylaminopropyl) | 3 carbons | Tertiary | Active (e.g., Chlorpromazine). slideshare.netnih.gov |
| Aliphatic | 2 carbons | Tertiary | Reduced antipsychotic activity; increased antihistaminic/anticholinergic effects. slideshare.net |
| Piperazine | 3 carbons | Tertiary | Enhanced potency compared to aliphatic chains. nih.gov |
| Hydroxyethylpiperazine | 3 carbons | Tertiary | Increased potency compared to piperazine chains. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to correlate the chemical structure of compounds with their biological activity. QSAR models are mathematical equations that relate physicochemical properties or theoretical molecular descriptors to biological potency. libretexts.org
For phenothiazine derivatives, QSAR studies have been employed to model their activity against multi-drug resistance (MDR). One such study developed a multiple linear regression model suggesting a relationship between cytotoxicity and descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO), the logarithm of the partition coefficient (Log P), hydration energy (HE), molar refractivity (MR), molar volume (MV), and molecular weight (MW). researchgate.net These models are valuable for predicting the activity of new chemical entities and guiding the synthesis of more potent compounds. nih.gov
Structure-Electroactivity Relationship (SeAR) studies investigate the correlation between a molecule's chemical structure and its electrochemical properties, such as oxidation potential. For this compound and its derivatives, SeAR trends have been identified through techniques like cyclic voltammetry. nih.gov
A key finding is that the presence of the chlorine group at position 2 generally makes the phenothiazine scaffold more difficult to oxidize compared to other substituents like a thiomethyl group. nih.gov There is also a notable difference in the ease of oxidizability between the free NH analogue (2CPTZ) and its N-alkylated derivatives like chlorpromazine. For example, the oxidation potential for 2CPTZ is 0.353 V, whereas for chlorpromazine it is 0.590 V. nih.gov This relationship is important for understanding metabolic pathways, as electrochemical oxidation can mimic metabolic processes like S-oxidation. nih.govresearchgate.net
Molecular Interactions and Binding
The molecular interactions of this compound, a member of the phenothiazine class of compounds, are complex and involve multiple biological targets and signaling pathways. While direct studies on this compound are limited, extensive research on structurally similar phenothiazine derivatives, such as chlorpromazine, provides significant insights into its likely molecular targets. These compounds are known to interact with a variety of neurotransmitter receptors and other key proteins involved in cellular signaling.
Phenothiazine derivatives have demonstrated notable binding affinities for dopamine D2 receptors, as well as alpha-1 and alpha-2 adrenoceptors. nih.gov The affinity for the dopamine D2 receptor, in particular, has been correlated with the neuroleptic potency of these compounds. nih.gov Studies on various phenothiazine drugs and their metabolites have consistently shown lower affinities for alpha-2 adrenoceptors compared to dopamine D2 and alpha-1 adrenoceptors. nih.gov The conformation of the phenothiazine molecule, specifically the angle between the two aryl rings and the torsion angle of the side-chain, plays a crucial role in its binding activity. Biologically active derivatives typically adopt a conformation where the angle between the aryl rings is in the range of 134-145 degrees. nih.gov
In addition to dopaminergic and adrenergic receptors, phenothiazines also exhibit binding to serotonin (B10506) receptors. For instance, chlorpromazine has been shown to bind to cortical 5-HT2A receptors in a dose-dependent manner, suggesting a high level of receptor blockade at therapeutic concentrations. nih.gov The affinity for 5-HT2A receptors relative to D2 receptors is a key characteristic that distinguishes different types of antipsychotic drugs. biorxiv.org
Recent research has also explored the interaction of phenothiazines with proteins involved in apoptosis, such as the B-cell lymphoma 2 (BCL-2) family of proteins. frontiersin.orgnih.gov These anti-apoptotic proteins have a hydrophobic groove that can bind to the BH3 domain of pro-apoptotic proteins, and it is proposed that phenothiazine compounds can compete for this binding site. frontiersin.orgnih.gov The polycyclic structure of phenothiazines is thought to favor interaction with this hydrophobic slit. frontiersin.orgnih.gov Computational studies have suggested that phenothiazines like thioridazine (B1682328) and trifluoperazine (B1681574) can bind to BCL-2 and potentially increase its stability. researchgate.net
The table below summarizes the binding affinities of chlorpromazine, a closely related compound to this compound, to various receptors.
Table 1: Binding Affinities of Chlorpromazine for Various Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) |
|---|---|
| Dopamine D2 | 1.0 - 10 |
| Serotonin 5-HT2A | 2.5 - 15 |
| Alpha-1 Adrenergic | 1.5 - 10 |
| Alpha-2 Adrenergic | 10 - 500 |
Data is compiled from multiple sources for the structurally similar compound, chlorpromazine, and is intended to be representative.
The behavior of this compound in organized media, such as micellar systems, is of significant interest due to the potential for these systems to influence its photochemical properties, including photoionization and electron transfer processes. Micelles can provide a microenvironment that differs substantially from bulk solution, affecting the solubility, stability, and reactivity of incorporated molecules.
Upon photoexcitation, phenothiazine derivatives can undergo intersystem crossing to a triplet excited state. In the presence of an electron acceptor, such as molecular oxygen, this triplet state can initiate electron transfer, leading to the formation of a phenothiazine radical cation and a superoxide (B77818) anion. rsc.org The efficiency of this photoionization process and the subsequent fate of the radical cation are highly dependent on the surrounding environment.
In micellar systems, the charged interface and the hydrophobic core can modulate these photoinduced electron transfer pathways. For instance, in anionic sodium dodecyl sulfate (B86663) (SDS) micelles, the photooxidation of 10-methyl phenothiazine, a related compound, is enhanced. rsc.org This is attributed to the stabilization of the resulting radical cation (MPS˙+) within the anionic micelle and the expulsion of the superoxide anion (O2˙−) into the aqueous bulk phase, which prevents back electron transfer. rsc.org Conversely, in cationic micelles, the photooxidation process is significantly slower as the formation of the radical cation is not favored in a positively charged environment. rsc.org
Studies on the interaction of chlorpromazine with SDS micelles have shown that the incorporation of the drug leads to changes in micellar shape and size. nih.gov Small-angle X-ray scattering (SAXS) data revealed a transformation from prolate ellipsoidal to cylindrical micelles upon increasing the molar ratio of chlorpromazine to SDS. nih.gov This indicates that the phenothiazine molecule is located near the polar headgroup region of the surfactant molecules. nih.gov
The photodegradation of 2-chloro substituted phenothiazines has been studied in alcoholic solutions, revealing the formation of transient species upon laser flash photolysis. nih.gov The transient absorption spectra of 10-alkylated phenothiazines generally show an intense band between 460–480 nm, which is characteristic of the radical cation. nih.gov The quantum yields of photodestruction for chlorinated phenothiazine derivatives have been found to be dependent on the solvent but not significantly on the substituent at the 10-position. nih.gov
Table 2: Photophysical Properties of a Related 10-Alkyl-2-Chlorophenothiazine in Solution
| Property | Value |
|---|---|
| Absorption Maxima (λmax, nm) | ~258, ~312 |
| Transient Absorption Maximum (Radical Cation, nm) | 460 - 480 |
| Triplet State Self-Quenching Rate Constant (M⁻¹s⁻¹) | 10⁷ - 10⁸ |
Data is for a structurally similar 10-alkylated this compound derivative and is intended to be illustrative.
Analytical Methodologies in 2 Chlorophenothiazine Research
Spectroscopic Characterization
Spectroscopic methods are fundamental in identifying the molecular structure and studying the electronic transitions of 2-chlorophenothiazine and its related compounds.
IR, 1H NMR, and Mass Spectra for Derivative Elucidation
A combination of Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) is essential for the structural characterization of this compound derivatives and their photoproducts.
Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR spectroscopy are used to determine the precise structure of derivatives and photoproducts nih.gov. For instance, in the analysis of oxidized this compound derivatives, ¹H NMR spectra show a de-shielding of aromatic protons, which indicates a change in the electron density around the sulfur atom upon oxidation researchgate.net.
Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for separating and identifying photoproducts formed during the degradation of this compound derivatives nih.gov. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is also employed to identify impurities and degradation products, including dimeric chlorophenothiazine impurities found in related compounds sci-hub.se.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify specific functional groups. It has been used to characterize alcohol derivatives formed during the photolysis of chlorpromazine (B137089), a key derivative of this compound nih.gov. The identification of an IR absorption band at 3445 cm⁻¹ has been used to confirm the conversion of an imine group to a secondary amine in a dibenzothiazepine derivative, a related class of compounds researchgate.net.
| Technique | Application in this compound Research | Finding/Observation |
| ¹H & ¹³C NMR | Characterization of photoproducts and derivatives | Used to confirm the structure of isolated photoproducts nih.govresearchgate.net. |
| Mass Spectrometry (GC-MS, HPLC-MS) | Identification of photoproducts and impurities | Employed to identify products of photodegradation and process impurities nih.govsci-hub.se. |
| IR Spectroscopy | Functional group identification in degradation products | Characterized an alcohol derivative among photoproducts nih.gov. |
Transient Resonance Raman and Absorption Spectroscopy
Transient absorption spectroscopy is a powerful tool for studying the short-lived excited states and radical intermediates that form when this compound is exposed to light.
The laser flash transient absorption spectrum of 10-alkylated phenothiazine (B1677639) derivatives, including those with a chlorine substituent, reveals the formation of transient species. These spectra typically consist of an intense absorption band with a maximum between 460–480 nm, another near 530 nm, and a very broad band extending into the red region of the spectrum nih.gov. The formation of these transient species is a critical step in the photochemical reactions of these compounds, including photodechlorination nih.gov. While resonance Raman spectroscopy has been used to study the radical cations of the parent phenothiazine molecule rsc.org, specific transient resonance Raman data for this compound is less detailed in the provided sources. However, the technique is valuable for identifying the structure of transient intermediates in related photochemical reactions nih.gov.
| Transient Species | Absorption Maxima (nm) |
| 10-Alkylated Phenothiazine Transients | 460-480 (intense), ~530, broad red-region band nih.gov |
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is widely used for the quantitative analysis of this compound derivatives and for monitoring their photochemical reactions. The absorption spectra of free base phenothiazines typically show two primary bands: one attributed to a π→π* transition and another to an n→π* transition involving the sulfur atom's lone-electron pairs nih.gov.
For this compound (CPH), the presence of the chlorine atom introduces a blue shift of approximately 5 nm in the absorption maximum compared to the parent phenothiazine (PH) nih.gov. During photolysis, changes in the absorption spectrum are monitored to calculate photodestruction quantum yields nih.gov. The appearance of isosbestic points—wavelengths where the absorbance of a sample remains constant during a chemical reaction—can provide information about the reaction's uniformity. For example, photolyzed solutions of chlorpromazine hydrochloride (CPZ-HCl) in various alcohols exhibit an isosbestic point in the 304–312 nm range, suggesting a relatively clean conversion to photoproducts nih.gov.
| Compound Class | Absorption Band 1 (π→π) | Absorption Band 2 (n→π) |
| Free Base Phenothiazines | 250–265 nm nih.gov | 300–320 nm nih.gov |
| Chlorpromazine Hydrochloride (CPZ-HCl) | ~258 nm nih.gov | ~312 nm nih.gov |
Absorption and Emission Spectroscopy
Absorption and emission spectroscopy provide insights into the photophysical properties of this compound and its derivatives. The absorption spectra are characterized by two main bands in the ultraviolet region nih.gov.
The emission spectra of 10-alkylated phenothiazines, including chlorinated derivatives, consist of a single broad band with a maximum ranging from 440 to 470 nm in various solvents nih.gov. A notable characteristic of these compounds is a large Stokes shift (the difference between the absorption and emission maxima) of over 10,000 cm⁻¹, indicating a significant structural rearrangement in the excited state nih.gov. Compared to the non-chlorinated parent compounds, this compound derivatives exhibit small fluorescence quantum yields, particularly in methanol (B129727), with values typically in the range of 10⁻² to 10⁻³ nih.gov.
| Property | Observation for 10-Alkylated Phenothiazine Derivatives |
| Emission Maximum | Broad band between 440 and 470 nm nih.gov |
| Stokes Shift | > 10,000 cm⁻¹ nih.gov |
| Fluorescence Quantum Yield (φf) | Small, in the order of 10⁻² – 10⁻³ nih.gov |
Chromatographic Techniques
Chromatography is indispensable for separating this compound from its derivatives, impurities, and metabolites, allowing for accurate quantification and purity assessment.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Metabolite Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of phenothiazine drug substances and for studying their metabolite profiles. researchgate.netsci-hub.se A stability-indicating reverse-phase HPLC method can separate the active compound from process impurities and forced degradation products sci-hub.se.
For example, an HPLC analysis of USP-grade prochlorperazine (B1679090), a derivative of this compound, revealed the presence of five impurities above the 0.05% reporting threshold, with three of those being above the 0.10% identification threshold sci-hub.se. The use of a photodiode array (PDA) detector allows for peak purity assessment, while coupling HPLC with a mass spectrometer (MS) enables the identification of these separated components sci-hub.se. HPLC methods are crucial for determining phenothiazine compounds in biological fluids to control therapeutic concentrations and potential side effects researchgate.net.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a fundamental and widely used technique for monitoring the progress of chemical reactions. rochester.edulibretexts.org Its simplicity, speed, and low cost make it an invaluable tool in synthetic chemistry. aga-analytical.com.pl In the context of this compound research, TLC can be effectively employed to track the conversion of reactants to products in real-time.
The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material like silica (B1680970) gel. aga-analytical.com.pl The plate is then placed in a sealed container with a suitable solvent system, known as the mobile phase. As the mobile phase ascends the plate via capillary action, it carries the components of the reaction mixture at different rates depending on their polarity and affinity for the stationary phase.
To monitor a reaction involving this compound, three lanes are typically spotted on a TLC plate: the starting material (this compound), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. rochester.edulibretexts.org This allows for a clear comparison and helps in identifying the disappearance of the reactant spot and the appearance of a new product spot in the reaction mixture lane. libretexts.org The relative positions of the spots, represented by their retention factor (Rf) values, provide information about the polarity of the compounds. For instance, a less polar product will travel further up the plate, resulting in a higher Rf value compared to a more polar reactant.
Visualization of the spots on the TLC plate can be achieved using various methods. If the compounds are UV-active, they can be observed under a UV lamp. rochester.edu Alternatively, staining agents can be used to reveal the spots. rochester.edu The progress of the reaction is monitored by periodically taking aliquots from the reaction mixture and running a TLC analysis. The reaction is considered complete when the spot corresponding to the limiting reactant, in this case, this compound, is no longer visible in the reaction mixture lane. libretexts.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Photoproduct Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification abilities of mass spectrometry. amazonaws.com This method is particularly well-suited for the characterization of volatile and thermally stable compounds, including the photoproducts of this compound.
In a typical GC-MS analysis, the sample is first vaporized and injected into the gas chromatograph. The components of the sample are then separated as they travel through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile phase, which is an inert gas.
Once the separated components exit the GC column, they enter the mass spectrometer, where they are ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z). The mass spectrum produced for each component provides a unique fragmentation pattern that can be used for its identification by comparing it to spectral libraries.
In the study of this compound photoproducts, GC-MS has been utilized to identify and characterize the compounds formed upon irradiation. nih.gov For instance, the photodegradation of 2-chloro substituted phenothiazines in alcohols leads to the formation of various photoproducts that can be effectively characterized using GC-MS. nih.gov The mass spectra of these photoproducts often exhibit similar fragmentation patterns due to their related structures. nih.gov
The following table presents typical mass-to-charge ratio (m/z) values for photoproducts of phenothiazine (PH) and this compound (CPH), which are crucial for their identification.
| Compound | Typical m/z Values (%) |
|---|---|
| Phenothiazine (PH) Photoproduct | 166(27), 167(70), 168(11), 199(100), 200(15) nih.gov |
| This compound (CPH) Photoproduct | 198(63), 199(42), 234(22), 235(49) nih.gov |
Electrochemical Methods
Cyclic Voltammetry for Chemical Analysis
Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox behavior of chemical species. libretexts.org It involves applying a linearly varying potential to an electrode and measuring the resulting current. libretexts.org This method provides valuable information about the oxidation and reduction processes of a compound, including the potentials at which these events occur and the stability of the resulting redox species. uky.edu
In the analysis of this compound (referred to as 2CPTZ in some studies), cyclic voltammetry has been employed to investigate its electrochemical properties. nih.gov The technique can reveal the ease with which the this compound scaffold undergoes oxidation. nih.gov For example, the presence of a chlorine group generally makes the phenothiazine scaffold more difficult to oxidize. nih.gov
The cyclic voltammogram of this compound exhibits specific oxidation peaks. The first oxidation event corresponds to a quasi-reversible redox process. nih.gov The potential at which this oxidation occurs is a key characteristic of the molecule.
The following table summarizes the oxidation potentials for this compound (2CPTZ) and its related compound, Chlorpromazine (CPZ), as determined by cyclic voltammetry.
| Compound | First Anodic Peak Potential (Epa1) |
|---|---|
| This compound (2CPTZ) | 353 mV nih.gov |
| Chlorpromazine (CPZ) | 590 mV nih.gov |
Electrochemical Detection of Metabolites
Electrochemical methods can also be utilized for the detection and synthesis of metabolites of this compound. nih.gov The electrochemical oxidation of the parent compound can lead to the formation of its metabolites, such as the S-oxide and S,S-dioxide derivatives. nih.gov
The electrochemical synthesis of these metabolites can be achieved under controlled current conditions. nih.gov By applying a specific current, the parent this compound can be oxidized to form its S-oxide and S,S-dioxide metabolites. nih.gov The progress of this electrosynthesis can be monitored using techniques like High-Performance Liquid Chromatography (HPLC). nih.gov For instance, different constant currents can be applied to optimize the formation of the desired metabolites. nih.gov
The detection of these electrochemically generated metabolites confirms the feasibility of using electrochemical methods to study the metabolic pathways of this compound. This approach offers a way to produce and analyze these metabolites in a controlled laboratory setting. nih.gov
Other Analytical Techniques
X-ray Powder Diffraction for Charge-Transfer Complexes
X-ray Powder Diffraction (XRPD) is a powerful analytical technique used to determine the crystalline structure of materials. It is particularly useful for the characterization of polycrystalline samples. In the context of this compound research, XRPD can be employed to study the structure of its charge-transfer complexes.
Charge-transfer complexes are formed through the interaction of an electron donor and an electron acceptor. mdpi.com The formation of these complexes can lead to new crystalline structures with unique properties. XRPD analysis of these complexes can provide detailed information about their crystal lattice, including unit cell dimensions and space group.
The process involves irradiating a powdered sample of the charge-transfer complex with X-rays and measuring the scattered intensity as a function of the scattering angle. The resulting diffraction pattern is a fingerprint of the crystalline structure. By analyzing the positions and intensities of the diffraction peaks, the crystal structure can be determined.
While the formation of charge-transfer complexes is a known phenomenon for many organic molecules, and XRPD is a standard technique for their characterization, specific studies detailing the X-ray powder diffraction analysis of this compound charge-transfer complexes are not extensively reported in the readily available literature. However, the principles of XRPD would be directly applicable to the study of such complexes, should they be synthesized.
Elemental Analysis
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For this compound, this process experimentally verifies the mass percentages of carbon, hydrogen, nitrogen, sulfur, and chlorine. The experimentally determined values are then compared against the theoretical percentages calculated from the compound's molecular formula, C₁₂H₈ClNS, to confirm its purity and empirical formula. fda.govnih.govsigmaaldrich.comsigmaaldrich.comchemspider.com
The theoretical elemental composition of this compound is derived from its molecular formula and the atomic weights of its constituent elements. With a molecular weight of approximately 233.72 g/mol , the expected percentages are crucial benchmarks for analytical validation. fda.govnih.govsigmaaldrich.comsigmaaldrich.com
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 12 | 144.132 | 61.67 |
| Hydrogen | H | 1.008 | 8 | 8.064 | 3.45 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 15.17 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 5.99 |
| Sulfur | S | 32.06 | 1 | 32.06 | 13.72 |
| Total Molecular Weight (g/mol) | 233.72 |
Table 2: Comparison of Theoretical and Illustrative Experimental Elemental Analysis of this compound
| Element | Theoretical Percentage (%) | Experimental Percentage (%) (Found) | Difference (%) |
|---|---|---|---|
| Carbon (C) | 61.67 | ||
| Hydrogen (H) | 3.45 | ||
| Nitrogen (N) | 5.99 | ||
| Sulfur (S) | 13.72 | ||
| Chlorine (Cl) | 15.17 |
Advanced Research and Future Directions
Computational and In Silico Studies
Computational and in silico methods have become indispensable tools in modern chemistry and pharmacology, offering predictive insights into the behavior, potential biological targets, and interaction mechanisms of chemical compounds. For 2-chlorophenothiazine and its derivatives, these approaches facilitate a deeper understanding of their molecular properties and guide further experimental research.
Computational predictive analysis employs quantum chemical calculations and other theoretical models to forecast the physicochemical properties and reactivity of molecules. Methods like Density Functional Theory (DFT) are utilized to determine thermochemical parameters that describe the behavior of phenothiazine (B1677639) derivatives in biological systems. mdpi.com These computations can predict parameters such as bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA), which are crucial for understanding a compound's ability to participate in redox reactions or act as a free radical scavenger. mdpi.com
Computer-Aided Synthesis Planning (CASP) also plays a role, using algorithms and machine learning to devise efficient synthetic routes for complex molecules like phenothiazine derivatives. synthiaonline.com These systems leverage databases of chemical reactions to propose and evaluate synthetic pathways. synthiaonline.com Furthermore, predictive toxicology utilizes quantitative structure-activity relationship (QSAR) programs to identify structural alerts within a molecule that may be associated with toxicity, helping to prioritize compounds for further study. inotiv.com
In silico target screening is a computational strategy used to identify potential biological targets for a given compound by comparing its 2D and 3D structural similarities with libraries of compounds with known biological activities. nih.govmdpi.com For phenothiazine derivatives, tools like SwissTargetPrediction have been employed to screen for potential protein interactions. nih.gov
These screening studies have identified several common, high-probability targets for the phenothiazine scaffold. nih.gov Among the most frequently identified candidates are cholinesterases (acetylcholinesterase and butyrylcholinesterase), as well as various neurotransmitter receptors and transporters, particularly those for dopamine (B1211576) and serotonin (B10506). nih.govbilkent.edu.tr Muscarinic acetylcholine (B1216132) receptors have also been noted as mutual targets for many phenothiazine derivatives. nih.gov This approach helps to rapidly generate hypotheses about a compound's mechanism of action, which can then be validated experimentally. mdpi.com
| Potential Target Class | Specific Examples | Supporting Evidence |
|---|---|---|
| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Identified as common targets across multiple phenothiazine derivatives in in silico screens. nih.gov |
| Dopamine Receptors/Transporters | Dopamine Receptor D2 | Frequently predicted target due to the known antipsychotic activity of many phenothiazines. nih.gov |
| Serotonin Receptors/Transporters | Serotonin receptors | Shared potential targets among several active phenothiazine compounds. bilkent.edu.tr |
| Muscarinic Acetylcholine Receptors | - | Found to be mutual targets for the majority of intermediary phenothiazine derivatives studied. nih.gov |
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.orgnih.gov This method is extensively used to understand the interaction between a ligand, such as a this compound derivative, and its target protein at an atomic level. frontiersin.org
Studies involving phenothiazine derivatives have utilized molecular docking to explore their binding modes with various protein targets identified through in silico screening. For instance, docking simulations with acetylcholinesterase (AChE) and butyrylcholinesterase have shown how cytotoxic phenothiazine compounds interact with amino acid residues within the active sites of these enzymes. nih.govbilkent.edu.tr Similarly, docking has been used to investigate the interactions of phenothiazines with the anti-apoptotic protein BCL-2, providing insights into their potential anticancer mechanisms. frontiersin.orgekb.eg These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, thereby guiding the design of more potent and selective derivatives. ekb.eg
Photodegradation and Environmental Impact Studies
The study of photodegradation is critical for understanding the environmental fate and potential phototoxicity of compounds like this compound. Exposure to light, particularly ultraviolet (UV) radiation, can induce chemical transformations, leading to the formation of various photoproducts and influencing the compound's persistence and impact on the environment. nih.govmdpi.com
The photodestruction quantum yield (Φ) is a measure of the efficiency of a photochemical reaction, representing the fraction of absorbed photons that result in the chemical transformation of a molecule. For this compound and related compounds, these yields have been determined under anaerobic conditions using monochromatic light (313 nm). nih.govnih.gov
Research has shown that the photodestruction quantum yield of this compound is significantly influenced by the solvent but is independent of the substituent at the 10-position of the phenothiazine ring. nih.govnih.gov An earlier study reported a quantum yield of 0.20 for this compound in a 4:1 acetonitrile-water mixture, which was notably different from that of its derivative, 2-chlorpromazine (Φ = 0.46). nih.govnih.gov This difference was initially attributed to an electron transfer mechanism involving the alkylamino side chain of chlorpromazine (B137089). nih.gov However, subsequent research demonstrated that under identical solvent and irradiation conditions, the photodestruction quantum yields of various chlorinated phenothiazine derivatives are the same, refuting the proposed intramolecular electron transfer mechanism. nih.govnih.gov This indicates that the photodechlorination process is a key factor, though it may not be directly related to the phototoxic effects, as both processes might share a common transient species. nih.govnih.gov
| Compound | Solvent System | Reported Quantum Yield (Φ) | Reference |
|---|---|---|---|
| This compound | 4:1 Acetonitrile-Water | 0.20 | nih.govnih.gov |
| 2-Chlorpromazine | 4:1 Acetonitrile-Water | 0.46 | nih.govnih.gov |
Studies conducted in various alcohol solvents under anaerobic conditions have revealed that the primary photoproduct of this compound is the de-chlorinated parent compound, phenothiazine. nih.gov In solvents like methanol (B129727) and ethanol (B145695), prolonged irradiation times can also lead to the formation of small quantities of the corresponding alkoxide derivatives (PH-OR) and other unidentified minor products. nih.gov The distribution and percentage of these photoproducts are heavily dependent on the substituent at the 10-position of the phenothiazine ring but show little dependence on the solvent used. nih.govnih.gov
| Parent Compound | Condition | Major Photoproduct | Minor Photoproducts | Analytical Methods |
|---|---|---|---|---|
| This compound | Irradiation (313 nm) in alcohols (anaerobic) | Phenothiazine | Alkoxide derivatives (PH-OR) | GC-MS, ¹H-NMR, ¹³C-NMR nih.gov |
Encapsulation and Formulation Studies
Recent research has focused on novel formulation strategies for this compound (CPT) to enhance its properties and mitigate potential drawbacks. Encapsulation with cyclodextrins, a family of cyclic oligosaccharides, has emerged as a promising approach.
Cytotoxicity Mitigation with Cyclodextrins
This compound, the core structure of several neuroleptic drugs, has been studied for its cytotoxic effects. tandfonline.com Research has demonstrated that encapsulating CPT within cyclodextrins can significantly reduce this toxicity. tandfonline.com A study investigating the effects of CPT on the BRL-3A normal rat liver cell line found that the cytotoxicity of the this compound/β-cyclodextrin (CPT/βCD) inclusion complex was lower than that of the this compound/hydroxypropyl-β-cyclodextrin (CPT/HP-βCD) complex and the free drug. tandfonline.comresearchgate.net This mitigation of cytotoxicity suggests that β-cyclodextrin-based formulations could potentially minimize liver damage associated with phenothiazine-based drugs. tandfonline.comresearchgate.net The formation of these complexes with βCD and HP-βCD has been investigated in liquid, solid, and virtual states to understand the mechanism behind the reduced toxicity. tandfonline.com
Guest-Drug-Host Excipient Encapsulation
The reduction in cytotoxicity is achieved through a molecular encapsulation mechanism, often referred to as a 'guest drug–host excipient' interaction. tandfonline.com In this process, the drug molecule (CPT, the "guest") is enclosed within the cavity of the cyclodextrin (B1172386) molecule (the "host"). tandfonline.com
Studies have shown that the nature of the cyclodextrin host plays a crucial role in the efficiency of this encapsulation. The binding constant (K) values, along with spectral analysis, indicate that the hydroxypropyl group on HP-βCD creates steric hindrance, which obstructs the efficient inclusion of this compound into its cavity. tandfonline.com In contrast, β-cyclodextrin, lacking this side group, allows the CPT molecule to penetrate its cavity more effectively, forming a well-fitting and rigid complex. researchgate.net This superior fit leads to a higher loading efficiency for the CPT/βCD complex compared to the CPT/HP-βCD complex. researchgate.net
| Complex | Loading Efficiency (%) | Key Finding |
|---|---|---|
| This compound/β-cyclodextrin (CPT/βCD) | 0.89 | Forms a well-fitting, rigid conformation due to the absence of steric hindrance. researchgate.net |
| This compound/hydroxypropyl-β-cyclodextrin (CPT/HP-βCD) | 0.69 | Inclusion is obstructed by the hydroxypropyl group on the rim of the cyclodextrin. tandfonline.comresearchgate.net |
Exploration of New Therapeutic Applications
The unique chemical scaffold of phenothiazines continues to inspire research into new therapeutic areas, moving beyond their classical use in psychiatry.
Beyond Traditional Antipsychotics
While phenothiazines are historically recognized as antipsychotic agents that primarily act by inhibiting dopamine receptors, recent research has uncovered therapeutic potential independent of this mechanism. frontiersin.org Epidemiological studies suggesting a reduced cancer risk among patients using phenothiazines have spurred investigations into their anti-cancer properties. frontiersin.org This has led to the development and study of novel phenothiazine derivatives designed to enhance anti-cancer activity while potentially reducing the dose-limiting toxicities associated with dopamine receptor antagonism. frontiersin.org The focus has shifted to other molecular pathways, such as calmodulin binding, which may be responsible for the anti-cancer effects of certain derivatives. frontiersin.org This evolution in research highlights a broader therapeutic landscape for phenothiazine-based compounds, distinct from their role in treating psychosis. nih.govnih.gov
Immunology and Oncology Research with Derivatives
Significant research has been conducted on derivatives of this compound for their applications in immunology and oncology. In immunology, studies have demonstrated the production of specific antibodies in rabbits against 2-chloro-10-(2-carboxyethyl)-phenothiazine, a CPT derivative. nih.gov This indicates that the phenothiazine nucleus and its side chains can be recognized by the immune system, opening avenues for immunological studies. nih.gov
In oncology, numerous this compound derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. nih.gov These derivatives often exhibit cytotoxic effects through mechanisms that can include the disruption of the plasma membrane, induction of apoptosis, and cell cycle arrest. frontiersin.orgresearchgate.netnih.gov For example, a novel derivative, CWHM-974, was found to be more potent than the traditional phenothiazine fluphenazine (B1673473) against a panel of cancer cell lines. frontiersin.org Other research has shown that phenothiazine-1,2,3-triazole hybrids possess significant antiproliferative effects against breast, stomach, esophageal, prostatic, and hepatocellular cancer cell lines. nih.gov These findings underscore the potential for repurposing and modifying the phenothiazine scaffold to develop new anti-cancer agents. researchgate.net
| Derivative Class | Cancer Cell Lines Tested | Observed Effect |
|---|---|---|
| Phenothiazine-1,2,3-triazole hybrids (e.g., 3a, 3b) | Stomach (MGC-803), Esophageal (EC-109), Prostatic (PC-3), Breast (MCF-7), Hepatocellular (HepG-2) | Potent antiproliferative effect with IC50 values ranging from 0.5 to 9.6 µM. nih.gov |
| N-alkylated piperazine (B1678402) derivative (23) | Prostatic (PC-3), Esophageal (EC-109), Stomach (MGC-803) | Good antiproliferative effect, particularly inhibiting PC-3 cell growth with an IC50 of 11.59 μM. nih.gov |
| Novel derivative CWHM-974 | Panel of various cancer cell lines | Demonstrated higher potency than fluphenazine; effects are dependent on calmodulin binding, not dopamine receptors. frontiersin.org |
| Phenothiazine-amides (e.g., 21a, 21b, 21d, 21e) | 60 cancer cell lines, including multidrug-resistant types | Exhibited cytotoxic effects against at least one cell line; acted as potent tubulin polymerization inhibitors. nih.gov |
Method Development and Validation for Analysis
The development and validation of analytical methods are crucial for the accurate and reliable quantification and characterization of this compound and its derivatives in various matrices. emerypharma.comijirt.org This systematic process ensures that the chosen analytical procedure is suitable for its intended purpose. ijirt.org
The development process typically begins with defining the method's objectives, such as the attribute to be measured and the required sensitivity and specificity. emerypharma.com This is followed by a literature search for existing methods and the selection of an appropriate analytical technique, such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), or spectroscopy. ijirt.orgnih.gov The chosen method is then optimized by adjusting various parameters to achieve the desired performance. emerypharma.com
Once developed, the method must be validated to demonstrate its reliability. chemrj.org Validation involves evaluating several key performance characteristics:
Accuracy: The closeness of the test results to the true value. scispace.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. chemrj.org
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. scispace.com
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. scispace.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and the lowest amount that can be quantitatively determined with suitable precision and accuracy, respectively. scispace.com
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. scispace.com
For instance, in studies of the photodegradation of this compound, analytical techniques such as absorption and emission spectroscopy, 1H- and 13C-NMR, and GC-MS have been used to characterize the resulting photoproducts. nih.gov The development and validation of these methods are essential to ensure the quality and consistency of the data generated in research and quality control settings. chemrj.org
Role in Organic Electronics and Material Science
The unique molecular structure of phenothiazine, the core of this compound, has positioned it as a valuable building block in the field of organic electronics and material science. The key attributes of the phenothiazine moiety include its electron-rich nature, stemming from the presence of sulfur and nitrogen atoms, and a non-planar, butterfly-shaped conformation. This three-dimensional structure is advantageous as it can effectively suppress the aggregation of molecules, a common issue that can quench fluorescence and hinder performance in organic electronic devices. rsc.org
Derivatives built upon the phenothiazine framework are actively investigated for a variety of optoelectronic applications. rsc.org These include their use as sensitizers in dye-sensitized solar cells (DSSCs), components in organic light-emitting diodes (OLEDs), and as electrochromic materials. researchgate.netrsc.org In the context of DSSCs, phenothiazine-based dyes serve as the crucial component for light harvesting and electron injection. rsc.org The core structure acts as a strong electron donor, a fundamental requirement for an efficient sensitizer (B1316253). rsc.org Researchers have synthesized and tested various phenothiazine derivatives in DSSCs, demonstrating power conversion efficiencies that can be competitive with or even exceed those of standard ruthenium-based dyes. rsc.orgnih.gov The performance of these dyes can be fine-tuned by chemically modifying the phenothiazine structure, for instance, by adding different electron-donating or accepting groups to control the electronic properties and optimize energy level alignment with the semiconductor material (e.g., TiO2). nih.govnih.gov
Furthermore, the ability of phenothiazine derivatives to undergo reversible oxidation and reduction processes makes them suitable for electrochromic devices, which change color upon the application of an electrical potential. researchgate.net Water-soluble derivatives of phenothiazine can be electropolymerized to form conductive polymers, which have applications as electrocatalysts in biosensors. wikipedia.org Oxidized phenothiazine chromophores, such as phenothiazine 5-oxide and 5,5-dioxide, are noted for their high phosphorescence quantum yields and stability, making them promising for applications like data storage and bioimaging. rsc.org While this compound itself is a precursor, its foundational structure provides the essential electronic and steric properties that are exploited in these advanced materials. rsc.orgmdpi.com
Table 1: Applications of Phenothiazine Scaffolds in Material Science
| Application Area | Role of Phenothiazine Core | Key Properties |
|---|---|---|
| Dye-Sensitized Solar Cells (DSSCs) | Core of sensitizer dyes | Strong electron donor, tunable energy levels |
| Organic Light-Emitting Diodes (OLEDs) | Component in emissive materials | High phosphorescence quantum yields (in oxidized forms) |
| Electrochromic Devices | Anodic electrochromic material | Reversible redox behavior |
| Conductive Polymers | Monomeric unit for electropolymerization | Forms conductive films |
| Sensors / Bio-imaging | Fluorescent probes | Unique optical and electronic properties |
Translational Research and Clinical Relevance
The clinical relevance and toxicological profile of this compound are intrinsically linked to its metabolism. As a parent compound, this compound undergoes significant biotransformation, leading to the formation of several bioactive metabolites. Understanding these metabolic pathways is critical for elucidating the mechanisms of action and potential toxicity.
Key metabolic reactions involve oxidation at both the sulfur and nitrogen atoms of the phenothiazine ring. S-oxidation is a major pathway, resulting in the formation of this compound-S-oxide (sulfoxide). rsc.org Further oxidation can occur to produce the corresponding this compound-S,S-dioxide (sulfone). rsc.org These S-oxidation metabolites can be synthesized electrochemically, which aids in their study. rsc.org
Table 2: Key Bioactive Metabolites of this compound
| Metabolite | Site of Metabolism | Metabolic Reaction |
|---|---|---|
| This compound-S-oxide | Sulfur atom | S-oxidation |
| This compound-S,S-dioxide | Sulfur atom | S,S-dioxidation |
| Hydroxylamine derivative | Nitrogen atom | N-oxidation |
| Nitroxide derivative | Nitrogen atom | N-oxidation |
| N-hydroperoxide derivative | Nitrogen atom | N-oxidation |
A significant area of research focuses on synthesizing analogues of this compound and other phenothiazines to enhance therapeutic efficacy while minimizing unwanted side effects. This is primarily achieved by modifying the chemical structure to alter the molecule's physicochemical properties and biological target interactions. The development of such analogues is guided by structure-activity relationship (SAR) studies.
SAR studies have established several key principles for phenothiazine derivatives. The substituent at the 2-position of the phenothiazine ring is crucial for activity; electron-withdrawing groups, such as the chlorine in this compound, are known to increase antipsychotic activity. rsc.orgnih.gov The nature of the side chain attached to the nitrogen at position 10 is also critical. A three-carbon chain separating the ring nitrogen from an aliphatic amino nitrogen is generally considered optimal for neuroleptic activity. nih.gov
To reduce side effects, researchers modify these structural elements. One strategy involves altering the lipophilicity of the molecule. By modifying the structure to enhance specificity for a particular biological target, such as a specific cell membrane, it may be possible to reduce off-target effects, including those on the central nervous system. rsc.org For instance, developing hybrid molecules by combining the phenothiazine scaffold with other pharmacophores is a strategy to create compounds with improved or novel biological activities. rsc.org Quantitative SAR (QSAR) models, which correlate molecular descriptors like lipophilicity (Log P), molar refractivity (MR), and molecular weight (MW) with cytotoxic activity, are used to guide the design of new analogues with potentially better therapeutic profiles. mdpi.com By systematically changing substituents and side chains, chemists aim to develop next-generation compounds with a more favorable balance of efficacy and tolerability. rsc.org
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
